Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the reaction of appropriate starting materials under reflux conditions with suitable catalysts to form the desired product. For instance, the reaction of a substituted pyrimidine with an imidazole derivative in the presence of a base and a solvent like dimethylformamide (DMF) can yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance yield and efficiency. Additionally, purification techniques like crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl or carboxylate groups using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases
Mechanism of Action
The mechanism of action of Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, antimicrobial, or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[1,5-a]pyrimidine: Shares the pyrimidine ring but has a pyrazole ring instead of an imidazole ring.
Uniqueness
Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of both a carboxylate and a methyl group.
Properties
Molecular Formula |
C9H9N3O3 |
---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
methyl 1-methyl-5-oxoimidazo[1,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C9H9N3O3/c1-11-3-4-12-7(13)6(8(14)15-2)5-10-9(11)12/h3-5H,1-2H3 |
InChI Key |
WZZYXAFWWHPUQS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN2C1=NC=C(C2=O)C(=O)OC |
Origin of Product |
United States |
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